molecular formula C23H20FN3O4S2 B11120380 2-(4-fluorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-fluorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11120380
M. Wt: 485.6 g/mol
InChI Key: GRSNYKWHIILHOB-AQTBWJFISA-N
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Description

2-(4-fluorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features multiple functional groups, including a fluorophenoxy group, a thiazolidinone ring, and a pyridopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyridopyrimidinone core through cyclization reactions.
  • Introduction of the fluorophenoxy group via nucleophilic substitution.
  • Formation of the thiazolidinone ring through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the fluorophenoxy group or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(4-bromophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one may confer unique properties, such as increased lipophilicity or altered electronic effects, compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C23H20FN3O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20FN3O4S2/c1-14-5-3-10-26-19(14)25-20(31-16-8-6-15(24)7-9-16)17(21(26)28)13-18-22(29)27(23(32)33-18)11-4-12-30-2/h3,5-10,13H,4,11-12H2,1-2H3/b18-13-

InChI Key

GRSNYKWHIILHOB-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)OC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)OC4=CC=C(C=C4)F

Origin of Product

United States

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